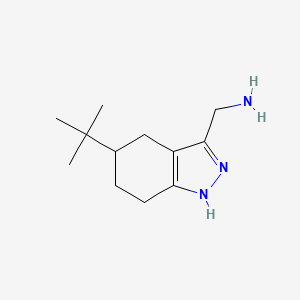

(5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

CAS No.: 1499394-72-7

Cat. No.: VC3095197

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1499394-72-7 |

|---|---|

| Molecular Formula | C12H21N3 |

| Molecular Weight | 207.32 g/mol |

| IUPAC Name | (5-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C12H21N3/c1-12(2,3)8-4-5-10-9(6-8)11(7-13)15-14-10/h8H,4-7,13H2,1-3H3,(H,14,15) |

| Standard InChI Key | GBIIOSGZXGKWQN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CCC2=C(C1)C(=NN2)CN |

| Canonical SMILES | CC(C)(C)C1CCC2=C(C1)C(=NN2)CN |

Introduction

Chemical Identity and Structural Properties

Basic Molecular Information

(5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is characterized by the molecular formula C12H21N3 and has a molecular weight of 207.32 g/mol . The compound is registered with CAS number 1499394-72-7, which serves as its unique chemical identifier in scientific and commercial databases . The chemical structure features a tetrahydroindazole core scaffold with specific functional group modifications that distinguish it from other indazole derivatives.

Structural Characteristics

The structure of this compound contains several key components that define its chemical identity and potential reactivity:

-

A partially saturated indazole core (specifically a 4,5,6,7-tetrahydroindazole)

-

A tert-butyl group at the 5-position, providing steric bulk and hydrophobicity

-

A methanamine (CH2NH2) substituent at the 3-position, offering potential for hydrogen bonding and other intermolecular interactions

-

The 2H-indazole configuration, indicating the hydrogen is attached to the N-2 position of the indazole ring system

This structural arrangement creates a unique three-dimensional molecular architecture that may influence its biological interactions and physicochemical properties. The tetrahydro portion of the molecule increases flexibility compared to fully aromatic indazole systems, potentially affecting binding capabilities to biological targets.

Physical and Chemical Properties

Basic Physicochemical Parameters

The available data on (5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine provides limited information about its physical and chemical properties. Based on the molecular structure and data from similar compounds, the following table summarizes the known properties:

| Adduct Type | Predicted m/z | Estimated Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | ~208 | ~145 |

| [M+Na]+ | ~230 | ~155 |

| [M+NH4]+ | ~225 | ~153 |

| [M-H]- | ~206 | ~146 |

These values are estimations based on the related compound data reported in search result and would require experimental validation for the specific compound under discussion.

Synthesis and Preparation Methods

Alternative Synthetic Strategies

Another synthetic approach evident from the literature on related compounds involves the cyclization of appropriately substituted precursors: "Intermediates 5a–5b were cyclized with isoamyl nitrite in the presence of potassium acetate and acetic anhydride to generate 6a–6b" . This methodology could potentially be adapted for the synthesis of the target compound with appropriate modifications to introduce the tert-butyl group at the 5-position and the methanamine functionality at the 3-position.

The methanamine group might be introduced through reduction of a corresponding nitrile or amide, as suggested by similar transformations: "Finally, the intermediate 24 was prepared by LiAlH4 reduction of 23 in THF" . This approach could be particularly relevant for introducing the methanamine group in the final stages of synthesis.

Analytical Characterization Methods

Spectroscopic Identification

For comprehensive characterization of (5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine, multiple spectroscopic techniques would typically be employed:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, would provide detailed structural information about the hydrogen and carbon framework

-

Infrared (IR) spectroscopy would help identify key functional groups, particularly the NH2 of the methanamine group

-

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structure

The characterization of related compounds has employed similar techniques: "The purity of the compounds was checked by chromatographic techniques, and the representative structure was confirmed by spectral data (FT-IR, 1H NMR, 13C NMR, and MS)" .

Chromatographic Analysis

Chromatographic methods would be essential for assessing the purity of (5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine:

-

High-Performance Liquid Chromatography (HPLC) for purity determination and potential separation

-

Thin-Layer Chromatography (TLC) for reaction monitoring and initial purity assessment

-

Mass spectrometry coupled with liquid chromatography (LC-MS) for identification and purity analysis

These analytical approaches would provide complementary information about the compound's identity, purity, and structural features.

Research Gaps and Future Directions

Knowledge Limitations

The current literature exhibits several significant gaps regarding (5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine:

-

Absence of detailed synthetic procedures specifically for this compound

-

Limited physicochemical characterization data

-

Lack of experimental biological activity assessments

-

Insufficient information on structure-activity relationships

-

No reported applications in pharmaceutical research or other fields

These gaps highlight opportunities for future research to expand our understanding of this compound and its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume